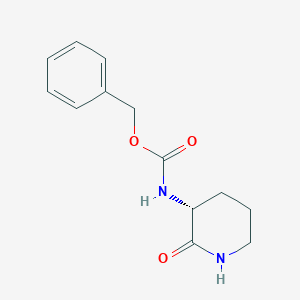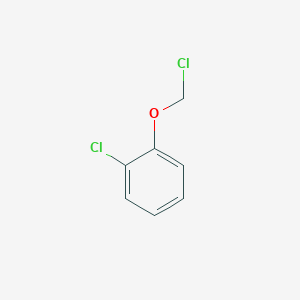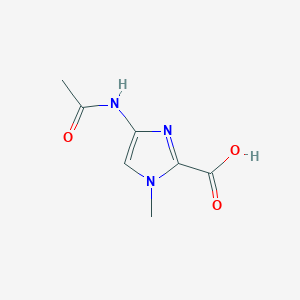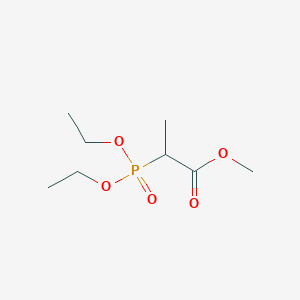
5-Chloro-3,3'-bipyridine
Overview
Description
5-Chloro-3,3’-bipyridine is a chemical compound with the molecular formula C11H7ClN2 . It belongs to the class of bipyridine derivatives, which serve as starting materials or precursors for various valuable substances. These include biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Synthesis Analysis
Several synthetic methods exist for preparing bipyridines, but they often suffer from low conversion rates and harsh reaction conditions. One promising strategy involves metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille couplings. Additionally, metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and innovative techniques contribute to the synthesis landscape .
For instance, Ye et al. reported the synthesis of dipyridines through Pd-catalyzed non-directed C-3 arylation of pyridine, resulting in the formation of 3,3’-bipyridine and 5-(pyridine-3-yl)pyrimidine in good yield .
Molecular Structure Analysis
The crystal structure of 5-chloro-6′-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3′-bipyridin]-1′-ium 4-methylbenzenesulfonate has been determined. It crystallizes in a monoclinic space group (C2/c) with specific unit cell parameters. The compound exhibits a unique arrangement of atoms, and detailed crystallographic data are available .
Chemical Reactions Analysis
Bipyridine compounds coordinate strongly with metal centers, affecting catalytic activity and yield. Metal-catalyzed cross-coupling reactions (such as Suzuki, Negishi, and Stille coupling) and homocoupling reactions (Ullmann and Wurtz coupling) play crucial roles in their synthesis. Additionally, alternative pathways involving sulfur and phosphorous compounds offer promising avenues for overcoming challenges associated with traditional catalysis methods .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-3,3’-bipyridine include its molecular weight (approximately 311.46 g/mol), chemical formula (C21H29NO), and various synonyms. It is weakly anticholinergic, with some antisecretory, antispasmodic, and mydriatic effects .
Mechanism of Action
Biperiden, a related compound, acts as a muscarinic receptor antagonist. Its mechanism of action involves competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum. By restoring the balance between excitatory (cholinergic) and inhibitory (dopaminergic) systems, it helps alleviate extrapyramidal disturbances seen during neuroleptic drug therapy .
properties
IUPAC Name |
3-chloro-5-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXXMWFWFNJMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445676 | |
| Record name | 5-chloro-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3,3'-bipyridine | |
CAS RN |
284040-67-1 | |
| Record name | 5-chloro-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene](/img/structure/B1624779.png)


![[4-[3,5-Bis(trifluoromethyl)phenyl]phenyl]methanol](/img/structure/B1624783.png)




![2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1624791.png)



